molecular formula C9H19NO2 B1587646 2-(2-(Piperidin-1-yl)ethoxy)ethanol CAS No. 3603-43-8

2-(2-(Piperidin-1-yl)ethoxy)ethanol

Cat. No. B1587646
CAS RN: 3603-43-8
M. Wt: 173.25 g/mol
InChI Key: YVMNPPASXPOPIQ-UHFFFAOYSA-N
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Description

“2-(2-(Piperidin-1-yl)ethoxy)ethanol” is a chemical compound with the molecular formula C7H15NO .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed . Another method involves the ATH reaction of a precursor with a catalyst, mediated by dynamic kinetic resolution .

Scientific Research Applications

Catalytic Activity in Ethanol Dehydration

A study explored the catalytic activity of commercial aluminas in the dehydration of ethanol, revealing significant conversion of ethanol with high selectivity towards ethylene production at specific temperatures. The investigation noted the role of different alumina phases and impurities on the catalytic performance, offering insights into the adsorption and reaction mechanisms of ethanol on these catalysts (Phung et al., 2014).

Protecting Group for Carboxylic Acids

Research on 2-(Pyridin-2-yl)ethanol demonstrated its effectiveness as a protecting group for methacrylic acid (MAA), which can be selectively removed post-polymerization. This property facilitates the synthesis of homopolymers and diblock copolymers, highlighting the group's potential for extensive application in polymer chemistry (Elladiou & Patrickios, 2012).

Surface-mediated Reactions on Gold

Another study focused on the surface-mediated self-coupling of ethanol on gold surfaces, detailing the transformation of ethanol into various carbonyl compounds. This process involves key reaction intermediates and pathways relevant to gold nanoparticle-catalyzed alcohol oxidation, providing a foundation for understanding gold-mediated catalysis (Liu et al., 2009).

Antimicrobial Compound Synthesis

Research into the synthesis of compounds using 2-ethoxy ethanol as a solvent identified several with significant antimicrobial activity. The study emphasizes the influence of electronic properties on antimicrobial efficacy, offering a pathway for developing new antimicrobial agents (Kottapalle & Shinde, 2021).

Adsorption and Decomposition on Supported Au Catalysts

An investigation into ethanol reactions on Au nanoparticles supported by various oxides highlighted the formation of ethoxy species and their role in ethanol dehydrogenation. This research contributes to understanding the catalytic mechanisms of supported Au particles in ethanol conversion processes (Gazsi et al., 2011).

properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMNPPASXPOPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403471
Record name 2-[2-(Piperidin-1-yl)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Piperidin-1-yl)ethoxy)ethanol

CAS RN

3603-43-8
Record name 2-[2-(Piperidin-1-yl)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(2-Hydroxyethoxy)Ethyl]Piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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